4-({4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid
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Overview
Description
4-({4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinone structure through a phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the imidazolidinone core, which can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic conditions. The phenoxy methyl benzoic acid moiety is then introduced via a nucleophilic substitution reaction, where the phenol derivative reacts with a benzoic acid derivative in the presence of a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The imidazolidinone ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced imidazolidinone derivatives.
Substitution: Halogenated phenoxy derivatives.
Scientific Research Applications
4-({4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-({4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The phenoxy and benzoic acid groups can further enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid: Similar structure but with a thiazolidinone ring instead of imidazolidinone.
4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]benzoic acid: Lacks the phenoxy methyl group, resulting in different chemical properties.
Uniqueness
4-({4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid is unique due to its combination of the imidazolidinone ring and phenoxy methyl benzoic acid moiety, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-16-15(19-18(24)20-16)9-11-3-7-14(8-4-11)25-10-12-1-5-13(6-2-12)17(22)23/h1-9H,10H2,(H,22,23)(H2,19,20,21,24)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGZGMXRDJXCKX-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=O)N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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